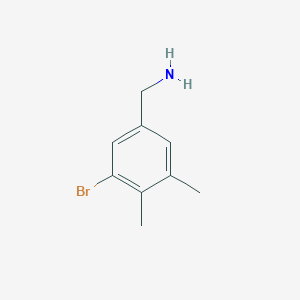

(3-Bromo-4,5-dimethylphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

(3-bromo-4,5-dimethylphenyl)methanamine |

InChI |

InChI=1S/C9H12BrN/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4H,5,11H2,1-2H3 |

InChI Key |

VKTXPSPYUUHGGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)CN |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Bromo 4,5 Dimethylphenyl Methanamine

Reactivity of the Aryl Bromide Moiety in (3-Bromo-4,5-dimethylphenyl)methanamine

The presence of a bromine atom on the aromatic ring opens up a plethora of synthetic possibilities, primarily centered around transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the benzene (B151609) ring is substituted with two methyl groups, which are electron-donating, and a bromo group. The absence of strong electron-withdrawing groups makes this substrate generally unreactive towards traditional SNAr reactions under standard conditions. libretexts.org The reaction pathway is generally unfavorable for simple aryl halides as the intermediate is too high in energy to be formed at a practical rate. libretexts.org However, under forcing conditions or with highly specialized nucleophiles and catalysts, some reactivity might be observed. For instance, procedures have been developed for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) using hydroxide-assisted thermal decomposition of N,N-dimethylformamide, which can tolerate a range of functional groups. nih.gov While bromine is generally less reactive than fluorine or chlorine in SNAr, this highlights that under specific conditions, substitution may be possible. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org The bromo-substituent on this compound makes it an excellent candidate for these transformations. The reactivity order for halogens in these reactions is typically I > OTf > Br >> Cl. libretexts.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives, respectively. libretexts.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org The use of trimethyl borate (B1201080) has been shown to enable the cross-coupling of diverse reaction partners, including a broad range of π-rich and π-deficient heteroaryl boronic esters and heteroaryl bromides. nih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. nih.govyoutube.com this compound can react with a variety of alkenes to introduce a substituted vinyl group onto the aromatic ring. nih.govresearchgate.net These reactions often require a palladium catalyst, a base, and are sometimes performed in aqueous media. nih.gov Highly efficient Heck reactions of aryl bromides with n-butyl acrylate (B77674) have been achieved using a palladium/phosphine-imidazolium salt system. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield an alkynyl-substituted derivative. libretexts.orgorganic-chemistry.org Copper-free Sonogashira coupling reactions have also been developed. nih.govresearchgate.net

Negishi Coupling: The Negishi coupling joins organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups. wikipedia.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂, HetAr-B(OR)₂ | Pd(PPh₃)₄, K₂CO₃ | Biaryl or Heteroaryl-Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrenyl Derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₂NH | Arylalkyne |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Aryl-Alkyl, Biaryl |

Directed Ortho Metalation and Lithiation/Magnesiation for Enhanced Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.org

For this compound, the primary amine group, or a protected form of it, could potentially act as a DMG. However, the presence of the acidic N-H protons would likely lead to deprotonation at the nitrogen first. Therefore, protection of the amine, for example as a pivalamide (B147659) or a carbamate, would be necessary to direct metalation to the aromatic ring. The aminomethyl group itself is generally considered a weaker directing group compared to amides or sulfonamides. harvard.edu The lithiation would be expected to occur at the C2 position, which is ortho to the aminomethyl group and meta to the bromo substituent.

Alternatively, lithium-halogen exchange can be performed on the aryl bromide using an organolithium reagent like n-butyllithium or tert-butyllithium. harvard.eduuwindsor.ca This would generate a lithiated species at the C3 position, which can then react with a wide range of electrophiles to introduce new functional groups at that position. Similarly, magnesiation can be achieved using reagents like isopropylmagnesium chloride-lithium chloride (Turbo-Grignard).

Investigating Isomerization Pathways of Bromoaryl Substrates

The isomerization of bromoaryl substrates can occur under certain conditions, such as high temperatures or the presence of strong acids or bases, often via mechanisms involving migration of the bromo substituent. However, under the typical conditions for the reactions described above, isomerization of the bromo-dimethylphenyl core of this compound is generally not expected to be a significant competing pathway. The C-Br bond is relatively stable, and the positions on the aromatic ring are well-defined by the substitution pattern.

Reactivity of the Primary Amine Functional Group

The primary amine group of this compound is a versatile functional handle that can undergo a variety of transformations, including acylation, sulfonylation, and the formation of urethanes.

Acylation, Sulfonylation, and Urethane (B1682113) Formation

Acylation: Primary amines readily react with acylating agents such as acid chlorides, anhydrides, or esters to form amides. The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) would yield the corresponding N-acylated product. This reaction is typically high-yielding and can be used to introduce a wide variety of acyl groups.

Sulfonylation: Similarly, reaction with a sulfonyl chloride in the presence of a base affords a sulfonamide. researchgate.net This transformation is useful for the synthesis of compounds with potential biological activity and for protecting the amine group. beilstein-journals.orgrsc.org The use of cupric oxide has been reported as an efficient catalyst for the sulfonylation of amines under mild conditions. researchgate.net

Urethane Formation: Primary amines react with isocyanates to form ureas, and with chloroformates or dicarbonates to form carbamates (urethanes). researchgate.netnih.gov For example, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would provide the Boc-protected amine, a common strategy in multi-step synthesis. The reaction of an isocyanate with an alcohol forms the fundamental urethane linkage. researchgate.netresearchgate.net

Table 2: Reactions of the Primary Amine Group

| Reaction | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected Amine (Urethane) |

Reactivity of the Dimethylphenyl Substituents

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromo group, the two methyl groups, and the aminomethyl group.

The bromo substituent is an ortho-, para-directing deactivator. The methyl groups are ortho-, para-directing activators. The aminomethyl group (-CH₂NH₂) is generally considered a weak activator and is ortho-, para-directing. The combined effect of these groups will determine the position of the incoming electrophile.

Considering the positions on the ring:

Position 2: Ortho to the bromo group and meta to the two methyl groups and the aminomethyl group.

Position 6: Ortho to a methyl group and the aminomethyl group, and meta to the bromo and the other methyl group.

The two methyl groups at positions 4 and 5, along with the aminomethyl group at position 1 (relative to the bromine at position 3), will strongly activate the ring towards electrophilic attack. The bromine atom, being a deactivator, will have a lesser influence compared to the activating groups. The most likely position for electrophilic attack would be position 6, as it is ortho to the activating aminomethyl group and a methyl group, and is sterically the most accessible position. Position 2 is sterically hindered by the adjacent bromo and aminomethyl groups.

The methyl groups attached to the aromatic ring of this compound are susceptible to oxidation under certain conditions. The benzylic C-H bonds of these methyl groups are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org

Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com In the case of this compound, both methyl groups could potentially be oxidized to carboxylic acid groups, yielding a dicarboxylic acid derivative. It is also possible that the aminomethyl group could be oxidized under these harsh conditions.

More selective oxidation methods can be employed to achieve partial oxidation to aldehydes or alcohols. For instance, certain catalysts in combination with oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen can facilitate the oxidation of alkylarenes to ketones or aldehydes. mdpi.comrsc.org Metal-free oxidation strategies have also been developed. mdpi.com The selective oxidation of one methyl group over the other would depend on the specific reaction conditions and the electronic and steric environment of each group.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound are generally well-understood and follow established principles of organic chemistry.

The N-alkylation of the amine with an alkyl halide proceeds through a standard Sₙ2 mechanism, where the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. In the case of reductive amination, the mechanism involves two main stages: the formation of an imine followed by its reduction. The imine formation is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netkhanacademy.org The subsequent reduction of the imine by a hydride source like NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the C=N double bond.

The formation of Schiff bases follows a nucleophilic addition-elimination mechanism. The amine nitrogen adds to the carbonyl carbon to form a tetrahedral intermediate (a hemiaminal), which then eliminates a molecule of water to form the imine. researchgate.netyoutube.com The reaction is often acid-catalyzed, with the acid protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Mechanistic studies on the N-alkylation of amines with alcohols catalyzed by transition metal complexes have revealed a "borrowing hydrogen" or "hydrogen auto-transfer" pathway. acs.org For example, with an iridium catalyst, the reaction is proposed to initiate with the oxidation of the alcohol to the corresponding aldehyde by the metal complex, generating a metal-hydride species. The aldehyde then reacts with the amine to form an imine. Finally, the metal-hydride complex reduces the imine to the secondary amine, regenerating the active catalyst. acs.org

Electrophilic aromatic substitution on the benzene ring proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The electrophile attacks the π-system of the aromatic ring, breaking the aromaticity. A base then removes a proton from the carbon atom that was attacked, restoring the aromaticity and yielding the substituted product. The regioselectivity is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the substituents already present on the ring.

The oxidation of the benzylic methyl groups with strong oxidizing agents like KMnO₄ is believed to proceed through a radical mechanism, at least in the initial steps. masterorganicchemistry.com The reaction is thought to be initiated by the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical is then further oxidized to the carboxylic acid.

Derivatives and Analogs of 3 Bromo 4,5 Dimethylphenyl Methanamine

Synthesis of N-Substituted (3-Bromo-4,5-dimethylphenyl)methanamine Derivatives

The primary amine functionality of this compound is a key site for derivatization, allowing for the introduction of a variety of substituents to modulate the compound's physicochemical properties. Standard synthetic methodologies for the N-substitution of primary amines, such as N-alkylation and N-acylation, are readily applicable.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base is a common approach. For instance, reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent and in the presence of a non-nucleophilic base like sodium bicarbonate can yield the corresponding secondary or tertiary amine. researchgate.net To overcome challenges such as overalkylation, alternative methods like reductive amination can be employed. This two-step process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine.

N-Acylation: The synthesis of N-acyl derivatives, or amides, is another important modification. This is typically accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a base to neutralize the acidic byproduct. The resulting amides are valuable intermediates for further chemical transformations.

| Derivative Type | General Reaction | Reagents | Product |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amine |

| N-Alkyl | Direct Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |

| N-Acyl | Acylation | Acyl Chloride/Anhydride, Base | Amide |

Synthesis of Ring-Substituted Analogs of this compound

The bromine atom at the 3-position of the phenyl ring is a versatile handle for further chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for replacing the bromo substituent with a wide range of other functional groups, including aryl, heteroaryl, and alkyl moieties. researchgate.netharvard.edunih.govresearchgate.net This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. tcichemicals.com The choice of ligands for the palladium catalyst can influence the reaction's selectivity and efficiency. researchgate.net

Furthermore, analogs with different halogens (e.g., chlorine, fluorine, or iodine) or with the halogen at a different position on the phenyl ring can be synthesized. This is typically achieved by starting with appropriately substituted precursors, such as a differently halogenated 4,5-dimethylbenzaldehyde, which can then be converted to the corresponding methanamine. Bromination of substituted aromatic compounds using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed to introduce bromine at specific positions. researchgate.net

The two methyl groups at the 4- and 5-positions of the phenyl ring contribute to the lipophilicity and steric profile of the molecule. Analogs with different alkyl substituents (e.g., ethyl, propyl) can be synthesized to explore the impact of the size and nature of these groups. The synthesis of such analogs would generally commence from starting materials with the desired alkyl substitution pattern on the aromatic ring. For example, the synthesis of a (3-bromo-4,5-diethylphenyl)methanamine analog would start from a 1,2-diethylbenzene (B43095) precursor. The introduction of other functionalities, such as alkoxy groups, can also be achieved through appropriate synthetic routes, often starting from hydroxylated precursors. researchgate.net

| Analog Type | Synthetic Strategy | Key Reactions | Potential Starting Materials |

| Varied Halogen | Cross-coupling or synthesis from substituted precursors | Suzuki-Miyaura Coupling, Bromination | Halogenated 4,5-dimethylbenzaldehydes |

| Modified Alkyl Groups | Synthesis from substituted precursors | Standard functional group transformations | 1,2-dialkylbenzenes |

Formation of Complex Heterocyclic Systems Incorporating the (3-Bromo-4,5-dimethylphenyl) Moiety (e.g., Thiazolo[4,5-d]pyrimidine Derivatives)

The this compound moiety can serve as a building block for the construction of more complex heterocyclic systems. The primary amine and the substituted phenyl ring can both participate in cyclization reactions to form a variety of fused or non-fused heterocyclic structures.

A prominent example of such a transformation is the Pictet-Spengler reaction, which can be used to synthesize tetrahydroisoquinoline derivatives. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. mdpi.comresearchgate.net To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted to the corresponding β-phenethylamine derivative.

Another powerful cyclization reaction is the Bischler-Napieralski reaction, which leads to the formation of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This reaction typically employs a dehydrating agent such as phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, the starting methanamine would require elongation to a β-phenethylamine derivative, followed by N-acylation, to be a suitable substrate for the Bischler-Napieralski reaction.

While the provided examples focus on isoquinoline (B145761) synthesis, the versatile reactivity of the amine and the aryl bromide functionalities allows for the potential synthesis of a wide range of other heterocyclic systems.

Preparation of Conjugates and Hybrid Molecules Derived from this compound

The chemical functionalities of this compound allow for its conjugation to other molecules, including peptides, polymers, and other pharmacophores, to create hybrid molecules with potentially novel properties. The primary amine group is a common site for conjugation, readily forming amide or imine linkages.

For instance, the amine can be coupled to the carboxylic acid group of an amino acid or peptide using standard peptide coupling reagents. This approach can be used to attach the (3-bromo-4,5-dimethylphenyl)methyl moiety to a peptide sequence, potentially influencing its conformation, stability, or biological activity. The concept of bioconjugation is also relevant in the context of DNA-encoded libraries, where small molecules are linked to DNA tags for high-throughput screening. acs.org

Furthermore, the synthesis of hybrid molecules by combining the this compound scaffold with other biologically active motifs is a strategy to explore synergistic effects or to target specific biological pathways. Benzylamine (B48309) derivatives have been investigated for their potential therapeutic applications, and creating hybrids could enhance their efficacy or selectivity. nih.gov

Advanced Spectroscopic Characterization of 3 Bromo 4,5 Dimethylphenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (3-Bromo-4,5-dimethylphenyl)methanamine, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum is used to identify the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the two methyl groups.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. The proton at the C2 position is expected to appear as a singlet due to having no adjacent protons. The proton at the C6 position is also expected to be a singlet for the same reason. Their chemical shifts would be influenced by the electron-donating methyl groups and the electron-withdrawing bromine atom.

Methyl Protons: The two methyl groups at the C4 and C5 positions are in distinct chemical environments. They are expected to appear as two separate singlets, each integrating to three protons.

Methylene and Amine Protons: The benzylic methylene (-CH₂-) protons, being adjacent to the aromatic ring and the nitrogen atom, would likely appear as a singlet. The amine (-NH₂) protons would also typically present as a broad singlet, and their chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (C2-H) | ~ 7.30 - 7.45 | Singlet (s) | 1H |

| Aromatic H (C6-H) | ~ 7.05 - 7.20 | Singlet (s) | 1H |

| Methylene (-CH₂NH₂) | ~ 3.80 - 3.95 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~ 2.20 - 2.35 | Singlet (s) | 6H |

| Amine (-NH₂) | ~ 1.50 - 2.50 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

Aromatic Carbons: Six signals are anticipated for the aromatic carbons. The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity. The carbons bearing the methyl groups (C4, C5) and the methanamine group (C1) will also have characteristic shifts.

Aliphatic Carbons: One signal is expected for the benzylic methylene carbon (-CH₂-) and two signals for the two non-equivalent methyl (-CH₃) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CH₂NH₂) | ~140-145 |

| C2 | ~128-132 |

| C3 (C-Br) | ~120-125 |

| C4 (C-CH₃) | ~135-140 |

| C5 (C-CH₃) | ~133-138 |

| C6 | ~125-130 |

| -CH₂NH₂ | ~45-50 |

| C4-CH₃ | ~18-22 |

| C5-CH₃ | ~18-22 |

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic singlets and other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would be crucial for definitively assigning which proton signal corresponds to which carbon signal. For instance, it would show correlations between the signals of the C2-H, C6-H, the methylene protons and their attached carbons, and the methyl protons and their respective carbons.

The methylene protons showing correlation to the aromatic carbons C1, C2, and C6.

The methyl protons at C4 showing correlations to C3, C4, and C5.

The aromatic proton at C2 showing correlations to C1, C3, C4, and C6.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

The FT-IR spectrum of this compound would be expected to display several characteristic peaks:

N-H Stretching: The primary amine (-NH₂) group should show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is expected in the 1020-1250 cm⁻¹ range.

C-Br Stretching: A weak to medium absorption corresponding to the C-Br bond should be visible in the fingerprint region, typically between 500-690 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

| C-Br Stretch | Aryl Halide | 500 - 690 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

For this compound (C₉H₁₂BrN), the molecular weight is approximately 214.10 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic molecular ion peak cluster due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₉H₁₂⁷⁹BrN]⁺ and [C₉H₁₂⁸¹BrN]⁺.

Major Fragmentation Patterns: The most common fragmentation pathway for benzylamines is the benzylic cleavage, which involves the loss of the amino group.

Loss of •NH₂: A significant peak would be expected corresponding to the loss of an amino radical (•NH₂), leading to the formation of the stable 3-bromo-4,5-dimethylbenzyl cation.

Loss of Bromine: Fragmentation involving the loss of the bromine atom (•Br) could also occur.

Tropylium (B1234903) Ion Formation: Rearrangement to a substituted tropylium ion is also a possible fragmentation pathway for substituted benzyl (B1604629) compounds.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Ion Structure | Description |

| 213/215 | [C₉H₁₂BrN]⁺ | Molecular Ion (M⁺) peak cluster |

| 198/200 | [C₉H₁₀Br]⁺ | Loss of •NH₂ (Benzylic cleavage) |

| 134 | [C₉H₁₂N]⁺ | Loss of •Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation system. The spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring.

π → π* Transitions: The benzene ring will give rise to strong absorptions corresponding to π → π* transitions. The substitution on the ring (bromo, dimethyl, and methanamine groups) will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. Two main bands are expected:

An intense E2-band (for "ethylenic") around 200-230 nm.

A less intense B-band (for "benzenoid") with fine structure, shifted to around 260-290 nm.

The auxochromic effects of the methyl and amino groups, along with the bromo group, will influence the exact position and intensity of these absorption maxima (λ_max).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the molecular and crystal structure of a compound. For derivatives of this compound, this technique reveals the spatial arrangement of the bromo-dimethylphenyl moiety, the methanamine group, and any substituents, as well as the packing of molecules in the crystal lattice.

A representative set of crystallographic data for a hypothetical derivative, based on common findings for similar molecules, is presented in the table below. researchgate.netmdpi.com

Table 1: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Empirical Formula | C₉H₁₂BrN |

| Formula Weight | 214.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125(3) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(4) |

| β (°) | 109.25(3) |

| Volume (ų) | 998.5(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.425 |

| R-factor | 0.045 |

| Data Collection Temp. (K) | 293 |

Note: The data in this table is illustrative and represents typical values for structurally related bromo-aromatic compounds.

The bond lengths and angles within the molecule would be determined with high precision from the crystallographic data. The C-Br bond, the dimensions of the phenyl ring, and the geometry of the methanamine substituent are of particular interest. The planarity of the phenyl ring and the orientation of the substituents relative to it are also key structural features revealed by this analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the temperatures at which the compound decomposes and the extent of mass loss at each stage.

For this compound and its derivatives, TGA provides information on their stability upon heating. The decomposition profile is influenced by the nature of the chemical bonds within the molecule. For example, the presence of the bromo- and methyl-substituents on the phenyl ring can affect the thermal stability.

While specific TGA data for this compound is not available, a plausible thermal decomposition profile can be inferred from studies on other organic molecules containing similar functional groups. mdpi.com The decomposition of such compounds often occurs in distinct steps. The initial mass loss may correspond to the cleavage of the methanamine side chain, followed by the breakdown of the aromatic ring at higher temperatures.

A representative TGA data summary for a hypothetical derivative is shown in the table below.

Table 2: Representative TGA Data for a this compound Derivative

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Fragment Loss |

| 1 | 150 - 250 | ~14% | Methanamine side chain |

| 2 | 300 - 450 | ~50% | Phenyl ring fragmentation |

| 3 | > 450 | ~22% | Further decomposition |

| Residue | > 600 | ~14% | Char |

Note: The data in this table is illustrative and represents a plausible decomposition pathway for a compound of this type based on general principles of thermal analysis. mdpi.com

The TGA curve would show a stepwise decrease in mass corresponding to these decomposition events. The onset temperature of the first decomposition step is a key indicator of the compound's thermal stability. The final residual mass at the end of the experiment provides information on the amount of non-volatile char formed during decomposition.

Computational and Theoretical Investigations of 3 Bromo 4,5 Dimethylphenyl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Optimized Molecular Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.govresearchgate.net

For (3-Bromo-4,5-dimethylphenyl)methanamine, the geometry is primarily defined by the substituted benzene (B151609) ring. The presence of a bulky bromine atom and two methyl groups, in addition to the methanamine substituent, introduces steric and electronic effects that can cause minor distortions from a perfect planar hexagonal ring. researchgate.net Theoretical calculations for similar substituted benzene systems show that the bond angles within the ring at the point of substitution may deviate from the ideal 120°. researchgate.net The bond lengths between the carbon atoms of the aromatic ring are expected to be in the typical range for benzene (approximately 1.39-1.40 Å), with slight variations depending on the substituent. The C-Br bond length is anticipated to be around 1.90 Å, and the C-N bond of the methanamine group would be approximately 1.47 Å.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are estimated values based on DFT studies of analogous molecular structures. Actual values would require specific calculation for this compound.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-Br | ~1.90 | |

| C-CH₃ | ~1.51 | |

| C-CH₂NH₂ | ~1.52 | |

| C-N | ~1.47 | |

| **Bond Angles (°) ** | C-C-C (ring) | ~118 - 122 |

| C-C-Br | ~119 | |

| C-C-N | ~110 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational analyses provide a detailed map of electron distribution and energy levels.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed across the benzene ring, particularly influenced by the electron-withdrawing bromine atom. DFT calculations on similar bromo-aromatic compounds have shown HOMO-LUMO gaps that indicate considerable kinetic stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule, identifying sites prone to electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.netresearchgate.net

For this compound, the MEP analysis would predict the most negative potential (red region) to be concentrated around the nitrogen atom of the methanamine group due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The bromine atom would also contribute to a region of negative potential. walisongo.ac.id The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (blue regions), marking them as sites susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between filled (donor) and empty (acceptor) orbitals. walisongo.ac.idwisc.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima) from Theoretical Models

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would appear in the range of 6.5-7.5 ppm, with their exact shifts influenced by the positions of the bromo and methyl groups. The protons of the two methyl groups would likely have distinct signals around 2.2-2.5 ppm. The methylene (B1212753) (-CH₂-) protons of the methanamine group would be expected around 3.8-4.0 ppm, and the amine (-NH₂) protons would show a broad signal. Carbon-13 shifts can also be calculated to identify each unique carbon atom in the molecule. rsc.org

IR Frequencies: Theoretical IR spectra can be calculated to identify characteristic vibrational modes. Key predicted frequencies would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (typically below 1000 cm⁻¹). nih.govnih.gov

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). researchgate.net Substituted benzenes typically show characteristic π→π* transitions. The presence of the amine, bromo, and methyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. vaia.comnih.gov The predicted λ_max would likely fall in the range of 250-300 nm. jbnu.ac.kr

Table 2: Predicted Spectroscopic Data for this compound Note: These are estimated values based on theoretical principles and data from analogous compounds.

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Aromatic (C-H) | 6.5 - 7.5 ppm |

| Methyl (CH₃) | 2.2 - 2.5 ppm | |

| Methylene (CH₂) | 3.8 - 4.0 ppm | |

| IR | N-H stretch | 3300 - 3500 cm⁻¹ |

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |

| UV-Vis | λ_max (π→π*) | 250 - 300 nm |

Reactivity Descriptors and Fukui Functions for Predicting Chemical Behavior

Global reactivity descriptors derived from the energies of frontier orbitals, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. nih.gov Fukui functions take this a step further by identifying the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This local reactivity analysis is invaluable for predicting the regioselectivity of chemical reactions. For this compound, Fukui functions would likely confirm the nitrogen atom as the primary site for electrophilic attack and specific carbons on the aromatic ring as potential sites for nucleophilic substitution.

Conformational Analysis and Prototropic Tautomerism Studies

Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the phenyl ring and the methanamine group.

Prototropic tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. While less common in simple benzylamines, the study of tautomeric forms is crucial for molecules where different protonation states are possible, especially in different solvent environments. nih.gov Computational methods can predict the relative stabilities of different tautomers. For example, DFT calculations have been successfully used to predict the tautomeric properties of nitrogen-containing heterocyclic compounds, often considering the effects of solvent through models like the Polarizable Continuum Model (PCM). nih.gov Such studies can determine the likelihood of different tautomeric forms of this compound existing in various conditions.

To illustrate the type of data generated in such a study, a hypothetical conformational analysis of this compound could involve calculating the relative energies of different rotamers, as shown in the illustrative table below.

Illustrative Conformational Analysis Data

| Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 0° | 5.2 | 1.5 |

| 60° | 0.0 | 48.5 |

| 120° | 2.8 | 10.0 |

| 180° | 0.5 | 40.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Computational chemistry plays a vital role in the rational design of molecules with high NLO activity. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. Key parameters in the computational investigation of NLO properties are the polarizability (α) and the first-order hyperpolarizability (β).

Theoretical studies on substituted anilines and other aromatic compounds have shown that the NLO response is highly dependent on the electronic nature of the substituents and the conjugation length of the molecule. mq.edu.au For instance, the presence of both electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability. mq.edu.au In this compound, the methanamine group acts as an electron donor, while the bromine atom is an electron-withdrawing group. The methyl groups also contribute to the electronic properties of the phenyl ring.

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to calculate the polarizability and hyperpolarizability of molecules. mq.edu.auresearchgate.net These calculations can predict how modifications to the molecular structure, such as changing substituent positions or types, will affect the NLO properties. mq.edu.au For example, studies on various benzene derivatives have demonstrated that strategic placement of substituents can lead to materials with a significant third-order NLO response. nih.gov

An illustrative table of calculated NLO properties for a series of related compounds is presented below to demonstrate the type of data that would be generated in such a computational study.

Illustrative NLO Properties Data

| Compound | Dipole Moment (Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| Benzylamine (B48309) | 1.45 | 85.2 | 150.3 |

| 4-Bromobenzylamine | 2.80 | 98.7 | 250.1 |

| This compound | 3.10 | 115.4 | 320.5 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Applications of 3 Bromo 4,5 Dimethylphenyl Methanamine in Advanced Organic Synthesis

Role as a Key Intermediate in the Construction of Complex Organic Architectures

(3-Bromo-4,5-dimethylphenyl)methanamine possesses a unique combination of functional groups that make it a potentially valuable intermediate in the synthesis of complex organic molecules. The presence of a primary amine (methanamine group) and a bromo substituent on a substituted benzene (B151609) ring offers multiple reaction sites for elaboration.

The aminomethyl group is a key feature, allowing for the introduction of the substituted phenyl ring into larger molecular frameworks through reactions such as amide bond formation, reductive amination, and N-alkylation. The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. This dual functionality enables chemists to build intricate molecular architectures in a controlled and sequential manner. While specific examples for this exact compound are scarce, the general utility of bromo-benzylamine derivatives is well-established in the construction of complex natural products and designed molecules.

Precursor for the Synthesis of Functional Materials (e.g., Polymers, Smart Molecules)

The bifunctional nature of this compound makes it a candidate as a monomer or a key building block for the synthesis of functional materials. The primary amine can undergo polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or be used to modify existing polymer backbones.

The bromo-substituted phenyl ring can be further functionalized post-polymerization, or it can be used to introduce specific properties into the material. For example, the bromine atom could be a site for introducing photoactive or electroactive groups, leading to the development of "smart molecules" or materials with tailored optical or electronic properties. The field of organic electronics often utilizes functionalized thiophene (B33073) derivatives, which can be synthesized using brominated precursors in coupling reactions. mdpi.com

Exploration in Ligand and Catalyst Development within Coordination Chemistry

Primary amines and aromatic systems are common components of ligands used in coordination chemistry to chelate metal ions. The nitrogen atom of the aminomethyl group in this compound can act as a Lewis base to coordinate with a metal center. The phenyl ring can also participate in π-stacking interactions, which can influence the stability and properties of the resulting metal complex.

Furthermore, the bromine atom offers a site for the synthesis of more complex polydentate ligands through coupling reactions. These tailored ligands can then be used to create novel catalysts for a variety of organic transformations. While there are no specific studies detailing the use of this compound as a ligand, the development of new ligands is a continuous effort in the field of catalysis, and structurally similar molecules have been explored for this purpose. For example, Schiff bases derived from substituted anilines are known to form stable metal complexes with applications in catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Bromo-4,5-dimethylphenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and reductive amination steps. For example, intermediates like 3-bromo-4,5-dimethylbenzaldehyde can be converted to the target compound via catalytic hydrogenation or borane-based reduction. Reaction parameters such as temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., methyl tert-butyl ether for phase separation), and catalyst choice (e.g., palladium on carbon for hydrogenation) critically affect yield and purity. Evidence from analogous compounds suggests adjusting stoichiometric ratios of reagents (e.g., NaBH4:substrate at 2:1) improves efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of -NMR (for aromatic proton integration), -NMR (to confirm methyl and bromine substitution patterns), and high-resolution mass spectrometry (HRMS) is essential. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities. Reference data for similar compounds indicate retention times of 8–12 minutes under reversed-phase conditions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Store the compound at 2–8°C in airtight, light-resistant containers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Emergency rinsing with water for 15+ minutes is required for eye/skin exposure, followed by medical consultation .

Advanced Research Questions

Q. How do substituent effects (bromo, methyl groups) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position enables Suzuki-Miyaura coupling with boronic acids, but steric hindrance from adjacent methyl groups may slow reaction kinetics. Computational studies (DFT) on analogous structures suggest electron-withdrawing bromine enhances electrophilicity, while methyl groups reduce solubility in polar solvents. Optimize catalysts (e.g., Pd(PPh)) and ligand systems (e.g., SPhos) to mitigate steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Perform orthogonal validation:

- Reproduce assays under standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).

- Use LC-MS to verify compound integrity post-assay.

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with structural analogs (e.g., trifluoromethyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like cytochrome P450 or kinases. Focus on:

- Pharmacophore mapping : Align bromine and amine groups with active-site residues.

- ADMET profiling : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity.

- SAR studies : Modify methyl groups to balance lipophilicity and metabolic stability .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.